molecular formula C11H20ClNO2 B1481331 2-Chloro-1-(3-ethyl-4-hydroxypiperidin-1-yl)butan-1-one CAS No. 2098085-80-2

2-Chloro-1-(3-ethyl-4-hydroxypiperidin-1-yl)butan-1-one

Cat. No.: B1481331
CAS No.: 2098085-80-2
M. Wt: 233.73 g/mol
InChI Key: VCRCBUNLTRKPMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(3-ethyl-4-hydroxypiperidin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C11H20ClNO2 and its molecular weight is 233.73 g/mol. The purity is usually 95%.
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Scientific Research Applications

Parabens in Aquatic Environments

Research on parabens, which are preservatives used in various consumer products, provides insight into the environmental impact of chemical compounds. A study reviews the occurrence, fate, and behavior of parabens in aquatic environments, highlighting their ubiquity and potential as endocrine disruptors, despite treatments that effectively remove them from wastewater. This suggests a need for further studies on the toxicity of chlorinated by-products formed when parabens react with free chlorine (Haman, Dauchy, Rosin, & Munoz, 2015).

Ionic Liquid Membranes for Gas Separation

Another study focuses on the use of stabilized room temperature ionic liquid membranes (SILMs) for gas separations, such as CO2/N2 and CO2/CH4, highlighting the benchmarks for SILM performance and suggesting directions for future research. This showcases the potential of SILMs in addressing separation issues in industrial processes (Scovazzo, 2009).

Ethylene Dimerization for Butene-1 Production

Research on the production of Butene-1 via ethylene dimerization using Alphabutol technology discusses the operational processes and challenges, indicating the potential for improving the selectivity and efficiency of chemical reactions in industrial applications (Alenezi, Manan, & Zaidel, 2019).

Biodegradation of Ethyl Tert-Butyl Ether in Soil and Groundwater

A review on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater details the microbial pathways for aerobic degradation, highlighting the environmental persistence and potential impact of such compounds. This emphasizes the importance of understanding microbial interactions with chemical contaminants for environmental management (Thornton, Nicholls, Rolfe, Mallinson, & Spence, 2020).

Properties

IUPAC Name

2-chloro-1-(3-ethyl-4-hydroxypiperidin-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO2/c1-3-8-7-13(6-5-10(8)14)11(15)9(12)4-2/h8-10,14H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRCBUNLTRKPMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC1O)C(=O)C(CC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-1-(3-ethyl-4-hydroxypiperidin-1-yl)butan-1-one
Reactant of Route 2
2-Chloro-1-(3-ethyl-4-hydroxypiperidin-1-yl)butan-1-one
Reactant of Route 3
2-Chloro-1-(3-ethyl-4-hydroxypiperidin-1-yl)butan-1-one
Reactant of Route 4
2-Chloro-1-(3-ethyl-4-hydroxypiperidin-1-yl)butan-1-one
Reactant of Route 5
2-Chloro-1-(3-ethyl-4-hydroxypiperidin-1-yl)butan-1-one
Reactant of Route 6
2-Chloro-1-(3-ethyl-4-hydroxypiperidin-1-yl)butan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.